molecular formula C18H20FN3O B5811694 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B5811694
M. Wt: 313.4 g/mol
InChI Key: FSMUCGQGPULXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This may lead to the inhibition of cancer cell growth and the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. In addition, it has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential as a lead compound for the development of new anticancer and antibacterial drugs. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for the research on 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize its structure to improve its potency and selectivity. Additionally, its potential as a drug delivery system for targeted therapy can also be explored. Overall, the research on this compound has the potential to make significant contributions to the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 2-fluorobenzoic acid with 4-(4-methyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMUCGQGPULXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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